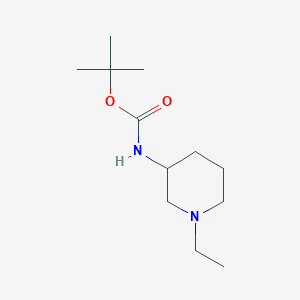(1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13440948
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl N-(1-ethylpiperidin-3-yl)carbamate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-5-14-8-6-7-10(9-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15) |
| Standard InChI Key | ADHDPNAOCNHJJI-UHFFFAOYSA-N |
| SMILES | CCN1CCCC(C1)NC(=O)OC(C)(C)C |
| Canonical SMILES | CCN1CCCC(C1)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
The molecular formula of (1-ethyl-piperidin-3-yl)-carbamic acid tert-butyl ester is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol. Its structure comprises a six-membered piperidine ring substituted at the 3-position with a carbamate group (tert-butyl ester) and a 1-position ethyl group. The tert-butyl carbamate moiety enhances steric protection and solubility, while the ethyl group influences conformational flexibility .
Key Structural Features:
-
Piperidine ring: Provides a rigid scaffold for interactions with biological targets.
-
tert-Butyl carbamate: A protective group that stabilizes the amine functionality during synthetic processes.
-
Ethyl substituent: Modulates electronic and steric properties, impacting reactivity and binding affinity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1284935-69-8 |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl N-(1-ethylpiperidin-3-yl)carbamate |
| SMILES | CCN1CCCC(C1)NC(=O)OC(C)(C)C |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step strategies to ensure regioselectivity and high purity:
-
Piperidine Functionalization: Introduction of the ethyl group via alkylation of piperidine using ethyl halides or reductive amination .
-
Carbamate Formation: Reaction with tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to protect the amine .
-
Purification: Chromatographic techniques (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .
Key Reaction Conditions:
Pharmaceutical Applications
Role in Drug Synthesis
This compound is a precursor in synthesizing 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide (Amisulpride EP Impurity G), a metabolite of the antipsychotic drug Amisulpride . Its structural features enable precise modifications for enhancing drug bioavailability and target specificity.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparison
Unique Advantages:
Research Findings and Future Directions
Mechanistic Insights
Studies highlight its role in modulating dopamine D2/D3 receptor binding, critical for antipsychotic activity . Molecular docking simulations reveal favorable interactions with receptor hydrophobic pockets, driven by the tert-butyl group .
Challenges and Innovations
-
Stereochemical Control: Asymmetric synthesis using chiral catalysts (e.g., BINOL) remains under exploration .
-
Scalability: Continuous-flow systems are being tested to improve large-scale production efficiency .
Future Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume